molecular formula C45H62N6O13S B12391579 Sulfo DBCO-PEG4-Maleimide (TEA)

Sulfo DBCO-PEG4-Maleimide (TEA)

Cat. No.: B12391579
M. Wt: 927.1 g/mol
InChI Key: MTAIVIDQGSMDTM-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG4-Maleimide (TEA) is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, while the DBCO moiety is commonly used for copper-free click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide (TEA) is synthesized by reacting a maleimide compound with a PEG linker and a DBCO moiety. The reaction typically involves dissolving the maleimide compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 5-20 mM. The PEG linker and DBCO moiety are then added to the solution, and the reaction mixture is incubated at room temperature for 1-2 hours .

Industrial Production Methods

In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide (TEA) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as desalting or dialysis to remove any unreacted reagents .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG4-Maleimide (TEA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Sulfo DBCO-PEG4-Maleimide (TEA) exerts its effects through two primary mechanisms:

    Thiol-Maleimide Reaction: The maleimide group reacts with free sulfhydryls to form stable thioether bonds.

    SPAAC: The DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages.

Comparison with Similar Compounds

Sulfo DBCO-PEG4-Maleimide (TEA) can be compared with other similar compounds, such as:

Uniqueness

Sulfo DBCO-PEG4-Maleimide (TEA) is unique due to its combination of a maleimide group, a PEG spacer, and a DBCO moiety, which provides enhanced solubility, stability, and reactivity in aqueous buffers. This makes it highly versatile for various scientific and industrial applications .

Properties

Molecular Formula

C45H62N6O13S

Molecular Weight

927.1 g/mol

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid;N,N-diethylethanamine

InChI

InChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3

InChI Key

MTAIVIDQGSMDTM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O

Origin of Product

United States

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